

What is the chemical structure and stereochemistry of 6-Methylhydroxyangolensate?

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Compound of Interest

Compound Name: 6-Methylhydroxyangolensate

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An In-depth Technical Guide to 6-Methylhydroxyangolensate

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methylhydroxyangolensate, a complex mexicanolide-type limonoid, has been identified as a constituent of plants from the Khaya genus, particularly Khaya grandifoliola. This technical guide provides a comprehensive overview of its chemical structure, stereochemistry, and known biological activities. While detailed spectroscopic and isolation protocols remain dispersed in the literature, this document consolidates available information to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Stereochemistry

6-Methylhydroxyangolensate is a tetranortriterpenoid characterized by a highly oxygenated and rearranged carbon skeleton. Its systematic IUPAC name is methyl (2S)-2- [(1S,3S,7R,8R,9R,12S,13S)-13-(furan-3-yl)-6,6,8,12-tetramethyl-17-methylidene-5,15-dioxo-2,14-dioxatetracyclo[7.7.1.0¹12.0³18]heptadecan-7-yl]-2-hydroxyacetate. This nomenclature



precisely defines the absolute configuration at its numerous chiral centers, which is crucial for its biological function and potential therapeutic applications.

The core structure is a complex tetracyclic system featuring a furan ring, a characteristic feature of many limonoids, and an exocyclic methylene group. The molecule also possesses two lactone rings and a methyl hydroxyacetate side chain.

Table 1: Chemical Identifiers for **6-Methylhydroxyangolensate**

Identifier	Value	
CAS Number	22255-07-8[1][2][3]	
Molecular Formula	C ₂₇ H ₃₄ O ₈ [1][2]	
Molecular Weight	486.56 g/mol	
IUPAC Name	methyl (2S)-2-[(1S,3S,7R,8R,9R,12S,13S)-13- (furan-3-yl)-6,6,8,12-tetramethyl-17- methylidene-5,15-dioxo-2,14- dioxatetracyclo[7.7.1.0 ¹ ,12.0 ³ ,8]heptadecan-7- yl]-2-hydroxyacetate	
SMILES	C[C@@]12CC[C@H]3C(=C) [C@]1(CC(=O)O[C@H]2C4=COC=C4)O[C@@ H]5[C@]3(INVALID-LINKC(C(=O)OC)O)C	

A two-dimensional representation of the chemical structure is provided below, generated from its SMILES notation.

6-Methylhydroxyangolensate

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Caption: 2D Chemical Structure of **6-Methylhydroxyangolensate**.

Physicochemical and Spectroscopic Data



Detailed experimental spectroscopic data for **6-Methylhydroxyangolensate** is not readily available in a consolidated format in the public domain. The structural elucidation of this and related limonoids typically relies on a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS).

While specific spectral data is not available, the expected spectroscopic characteristics can be inferred from its structure:

- ¹H NMR: Signals corresponding to the furan ring protons, olefinic protons of the exocyclic methylene group, methoxy group protons, and numerous signals in the aliphatic region from the complex ring system are anticipated.
- ¹³C NMR: Resonances for the carbonyl carbons of the lactone and ester groups, carbons of the furan ring, olefinic carbons, and a multitude of signals for the tetracyclic core would be expected.
- IR Spectroscopy: Characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O) of esters and lactones, and C-O stretching vibrations would be prominent.
- Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the
 molecule would be observed, along with characteristic fragmentation patterns for limonoids,
 such as the loss of the furan ring or the side chain.

Isolation and Synthesis Natural Source and Isolation

6-Methylhydroxyangolensate is a natural product isolated from the stem bark of Khaya grandifoliola (Meliaceae). The general procedure for the isolation of limonoids from this plant involves:

- Extraction: The dried and powdered plant material is typically subjected to sequential
 extraction with solvents of increasing polarity, such as n-hexane, ethyl acetate, and
 methanol.
- Fractionation: The crude extract, often the ethyl acetate or methanol fraction, is then subjected to column chromatography over silica gel.



 Purification: Further purification of the fractions is achieved through repeated column chromatography and often High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

The structural identification and confirmation are then carried out using the spectroscopic techniques mentioned previously.

Chemical Synthesis

As of the current literature, a total synthesis of **6-Methylhydroxyangolensate** has not been reported. The structural complexity, with its numerous stereocenters and functional groups, presents a significant synthetic challenge.

Biological Activity and Potential Applications

Research has highlighted several biological activities of **6-Methylhydroxyangolensate**, suggesting its potential as a lead compound in drug discovery.

Table 2: Reported Biological Activities of 6-Methylhydroxyangolensate

Activity	Cell Line / Model	EC50 / IC50	Reference
Anti-Hepatitis C Virus (HCV)	Huh7.5 cells (HCVcc system)	41.60 ± 4.48 μM	
Antimalarial	Plasmodium falciparum (W2/Indochina clone)	21.59 μg/ml	
Hepatoprotective	L-02 human hepatocyte cell line (Acetaminophen- induced toxicity)	Qualitative	-

Anti-HCV Activity

Studies have shown that **6-Methylhydroxyangolensate** (referred to in some literature as 17-epi-methyl-6-hydroxylangolensate) inhibits HCV infection by targeting the entry and replication



stages of the viral life cycle. This suggests that the compound or its derivatives could be explored for the development of novel antiviral therapies.

Antimalarial Activity

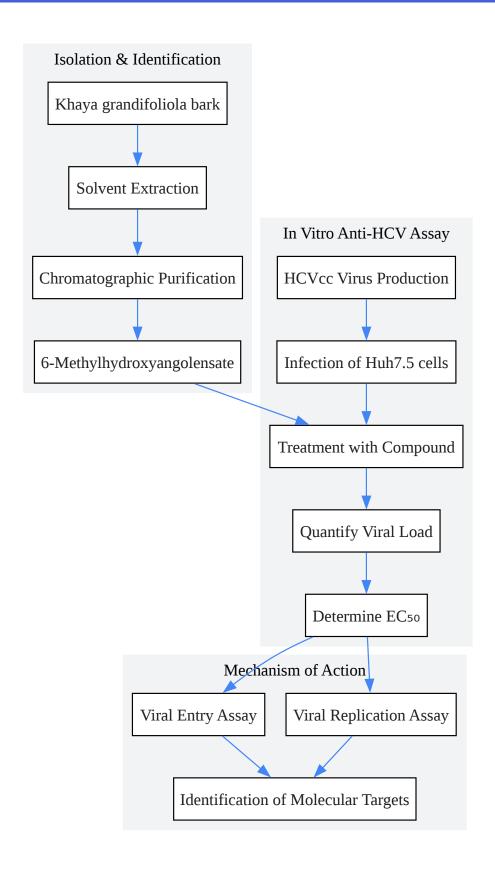
The compound has demonstrated low to moderate in vitro activity against the chloroquine-resistant W2 strain of Plasmodium falciparum. While not a potent antimalarial on its own, its unique scaffold could serve as a starting point for the development of more active analogues.

Hepatoprotective Effects

6-Methylhydroxyangolensate has been shown to protect human hepatocyte cell lines against acetaminophen-induced toxicity, indicating potential applications in the management of druginduced liver injury.

The workflow for investigating the anti-HCV activity can be summarized as follows:





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Caption: Workflow for Anti-HCV Activity Assessment.



Conclusion

6-Methylhydroxyangolensate is a structurally complex natural product with a range of interesting biological activities, particularly in the areas of antiviral and hepatoprotective research. Its intricate stereochemistry and dense functionality make it a challenging but potentially rewarding target for both further biological investigation and synthetic efforts. This guide consolidates the currently available information to facilitate future research and development endeavors focused on this promising limonoid. Further studies are warranted to fully elucidate its mechanism of action and to explore its therapeutic potential.

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